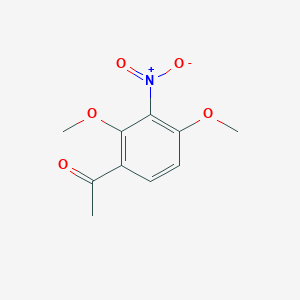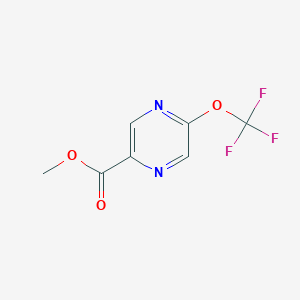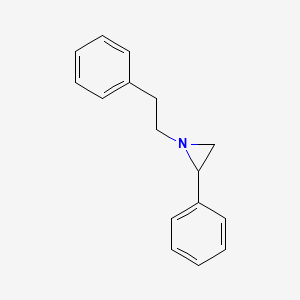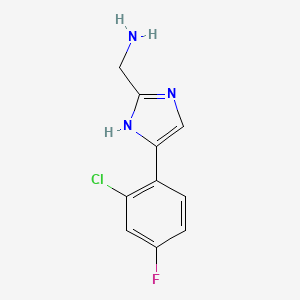
N,N-Dimethyl-1-(2-(trifluorosilyl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-1-(2-(trifluorosilyl)phenyl)methanamine: is an organic compound that features a trifluorosilyl group attached to a phenyl ring, which is further connected to a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-(2-(trifluorosilyl)phenyl)methanamine typically involves the reaction of a trifluorosilyl-substituted benzene derivative with dimethylamine. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-1-(2-(trifluorosilyl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler amines or other reduced products.
Substitution: The trifluorosilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in a variety of functionalized derivatives.
Scientific Research Applications
N,N-Dimethyl-1-(2-(trifluorosilyl)phenyl)methanamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluorosilyl groups into molecules.
Biology: The compound may be explored for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N,N-Dimethyl-1-(2-(trifluorosilyl)phenyl)methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluorosilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N,N-Dimethyl-1-phenylmethanamine: Lacks the trifluorosilyl group, resulting in different chemical properties and reactivity.
N,N-Dimethyl-1-(2-(trifluoromethyl)phenyl)methanamine: Contains a trifluoromethyl group instead of a trifluorosilyl group, leading to variations in stability and reactivity.
Uniqueness: N,N-Dimethyl-1-(2-(trifluorosilyl)phenyl)methanamine is unique due to the presence of the trifluorosilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
87996-42-7 |
|---|---|
Molecular Formula |
C9H12F3NSi |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N,N-dimethyl-1-(2-trifluorosilylphenyl)methanamine |
InChI |
InChI=1S/C9H12F3NSi/c1-13(2)7-8-5-3-4-6-9(8)14(10,11)12/h3-6H,7H2,1-2H3 |
InChI Key |
WTFQUAZFQVHZNN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1[Si](F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11882645.png)

![1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11882657.png)


![Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B11882681.png)

![Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11882690.png)



